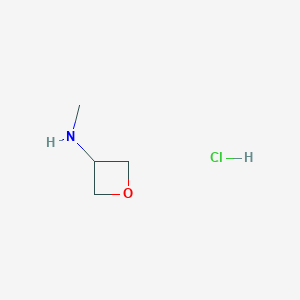

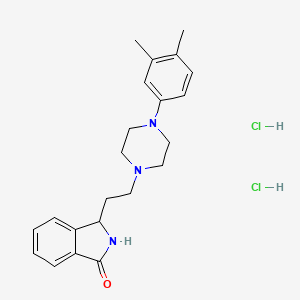

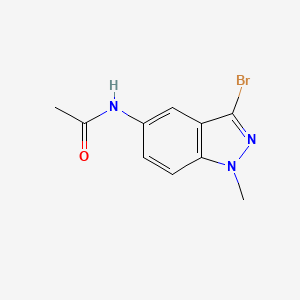

![molecular formula C11H13N3O3 B3028325 Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1860028-32-5](/img/structure/B3028325.png)

Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Overview

Description

Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. The compound is structurally related to various other heterocyclic compounds that have been synthesized and studied for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate overall yields. For instance, a novel compound with a similar pyrrolo[1,2-f][1,2,4]triazine structure was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through a three-step reaction with an overall yield of 43% . Another related synthesis involves the one-pot reaction of 5-methoxyisoxazoles with pyridinium ylides using a FeCl2/Et3N binary catalytic system, leading to the formation of pyrrolylpyridinium salts, which can be further transformed . These methods highlight the complexity and creativity involved in constructing such heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate and its analogs is characterized by the presence of multiple heteroatoms within a fused ring system. The characterization of these compounds typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) . These techniques provide detailed information about the molecular framework, including the positions of substituents and the nature of the heterocyclic rings.

Chemical Reactions Analysis

Compounds within this class participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate reacts with aromatic amines to give substituted amino derivatives and with hydrazine to yield a bis-triazinyl-hydrazine compound . These reactions demonstrate the versatility of the triazine ring system in undergoing nucleophilic substitution and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as esters and the electron-donating methoxy group can affect the compound's acidity, basicity, solubility, and stability. The heterocyclic nature of the compound also contributes to its potential biological activity, as these structures are often found in biologically active molecules. The specific properties of ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate would need to be determined experimentally, but they can be inferred from related compounds .

Scientific Research Applications

Synthesis and Structural Studies

- Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate and related compounds have been synthesized for various research applications. For instance, one study focused on the synthesis of carbon-11-labeled pyrrolo[2,1-f][1,2,4]triazine derivatives as potential PET tracers for imaging of p38α mitogen-activated protein kinase (Wang, Gao, & Zheng, 2014).

- Another research synthesized a novel compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, via a new route, and characterized its structure (Lil, 2015).

Applications in Drug Discovery and Development

- Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate derivatives have been explored for their antiproliferative activities against human tumor cells. A study designed and synthesized novel pyrrolo[2,1-f][1,2,4]triazine derivatives, evaluating their inhibitory effects against specific cancer cell lines (Zhang et al., 2018).

Chemical Transformations and Reactions

- The compound has been involved in various chemical transformations. For example, a study reported the preparation and chemical transformations of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate, highlighting its reaction with aromatic amines (Cai, 1985).

Novel Synthesis Methods

- New methods for synthesizing related compounds have been developed, such as a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds containing a pyrrolotriazine moiety, which consists of a pyrrole ring fused to a triazine ring, are known to target mitogen-activated protein kinase 14 .

Mode of Action

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in a cell. By inhibiting these enzymes, the compound can disrupt crucial cellular processes, potentially leading to the inhibition of cell growth and proliferation.

Pharmacokinetics

Pharmacokinetics involves the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion

properties

IUPAC Name |

ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-4-17-11(15)8-5-14-9(7(8)2)10(16-3)12-6-13-14/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXLOFAWJIABOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301132380 | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

CAS RN |

1860028-32-5 | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

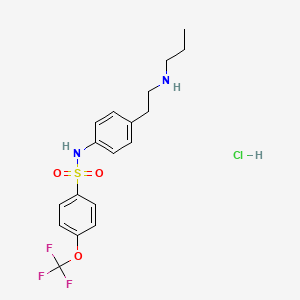

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

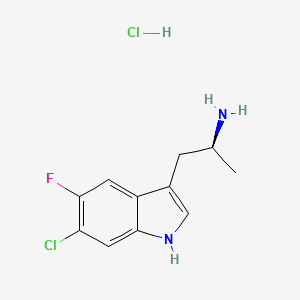

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)

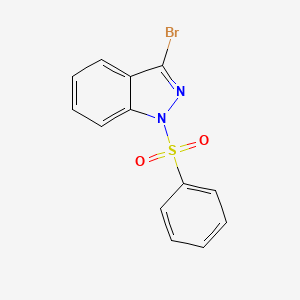

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)